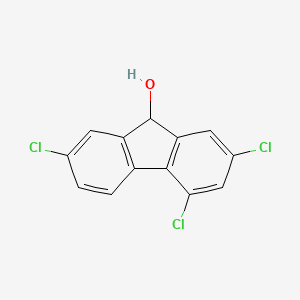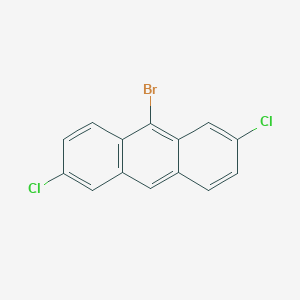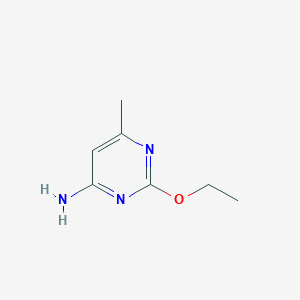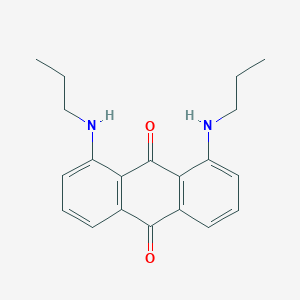
4-(Chloromethyl)-6-methoxy-3,3'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-6-methoxy-3,3’-bipyridine is an organic compound that belongs to the class of bipyridines Bipyridines are heterocyclic compounds containing two pyridine rings This specific compound is characterized by the presence of a chloromethyl group at the 4-position and a methoxy group at the 6-position of the bipyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-6-methoxy-3,3’-bipyridine typically involves the chloromethylation of 6-methoxy-3,3’-bipyridine. One common method includes the reaction of 6-methoxy-3,3’-bipyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which facilitate the formation of the chloromethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of environmentally friendly catalysts and solvents can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-6-methoxy-3,3’-bipyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bipyridine ring can be reduced under specific conditions to form dihydrobipyridine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products:
Nucleophilic Substitution: Formation of substituted bipyridines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrobipyridine derivatives.
Scientific Research Applications
4-(Chloromethyl)-6-methoxy-3,3’-bipyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-6-methoxy-3,3’-bipyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects.
Comparison with Similar Compounds
4-(Chloromethyl)-3,3’-bipyridine: Lacks the methoxy group, which may affect its reactivity and applications.
6-Methoxy-3,3’-bipyridine: Lacks the chloromethyl group, which may limit its use in nucleophilic substitution reactions.
4-Methyl-6-methoxy-3,3’-bipyridine: Contains a methyl group instead of a chloromethyl group, affecting its chemical properties.
Uniqueness: 4-(Chloromethyl)-6-methoxy-3,3’-bipyridine is unique due to the presence of both chloromethyl and methoxy groups, which provide a combination of reactivity and functionalization potential. This makes it a versatile compound for various synthetic and research applications.
Properties
CAS No. |
1227589-86-7 |
|---|---|
Molecular Formula |
C12H11ClN2O |
Molecular Weight |
234.68 g/mol |
IUPAC Name |
4-(chloromethyl)-2-methoxy-5-pyridin-3-ylpyridine |
InChI |
InChI=1S/C12H11ClN2O/c1-16-12-5-10(6-13)11(8-15-12)9-3-2-4-14-7-9/h2-5,7-8H,6H2,1H3 |
InChI Key |
LXUAOAVHDCUXTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=C1)CCl)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


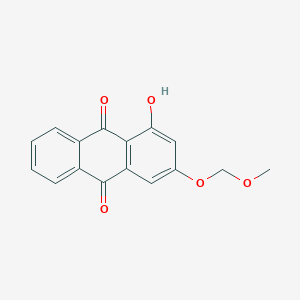
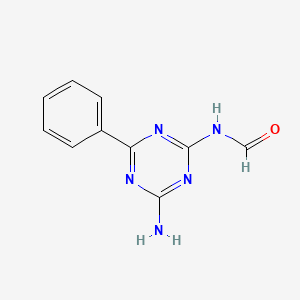
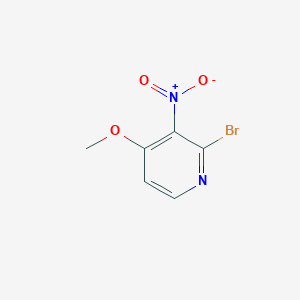
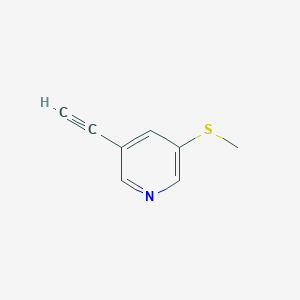
![10-[3,5-Bis[3,5-bis(4-tert-butylphenyl)phenyl]phenyl]-3,7-dibromophenoxazine](/img/structure/B13143375.png)




